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Compound of Interest

Compound Name: 6-Chloro-5-methylnicotinonitrile

Cat. No.: B1589823 Get Quote

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Heterocyclic

Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of 6-chloro-5-methylnicotinonitrile, a

key heterocyclic intermediate. The document delineates its fundamental molecular and

physicochemical properties, offers a detailed, plausible synthetic pathway with mechanistic

insights, and explores its chemical reactivity. The primary focus is on its application as a

versatile scaffold in the synthesis of complex molecules for pharmaceutical and materials

science research. Safety protocols and handling procedures are also detailed to ensure safe

laboratory use. This guide is intended to serve as a foundational resource for scientists

leveraging this compound in novel synthetic applications.

Core Molecular Profile and Physicochemical
Properties
6-Chloro-5-methylnicotinonitrile, also known by its IUPAC name 6-chloro-5-methylpyridine-3-

carbonitrile, is a substituted pyridine derivative.[1] The nicotinonitrile scaffold is of significant

interest in medicinal chemistry due to its presence in a wide array of biologically active

compounds. The specific substitution pattern of this molecule—a chloro group at the 6-position,
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a methyl group at the 5-position, and a nitrile at the 3-position—provides three distinct points

for synthetic modification, making it a valuable and versatile starting material.

The chloro group, positioned adjacent to the ring nitrogen, is activated towards nucleophilic

aromatic substitution and can readily participate in cross-coupling reactions. The nitrile group

offers a gateway to other functional groups such as carboxylic acids, amines, and amides,

while the methyl group can be a site for further functionalization or serve as a steric and

electronic modulator in a final target molecule.

The core properties of 6-chloro-5-methylnicotinonitrile are summarized below.

Property Value / Information Source(s)

Molecular Formula C₇H₅ClN₂ [1][2]

Molecular Weight 152.58 g/mol [1][2]

IUPAC Name
6-chloro-5-methylpyridine-3-

carbonitrile
[1]

CAS Number 66909-33-9 [1][2][3]

Synonyms 2-Chloro-5-cyano-3-picoline [1]

Appearance
Solid, likely a white or off-white

powder

Solubility
Low solubility in water; soluble

in common organic solvents

Proposed Synthesis and Mechanistic Workflow
The synthesis of polysubstituted pyridines like 6-chloro-5-methylnicotinonitrile requires a

strategic approach to control regioselectivity. A plausible and efficient synthetic route can be

conceptualized starting from a readily available precursor. While a specific published procedure

for this exact molecule is not readily available, a standard, field-proven methodology can be

adapted.
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The following workflow illustrates a logical synthetic pathway. The choice of a pyridine N-oxide

as an intermediate is a classic strategy in pyridine chemistry. The N-oxide functionality

activates the pyridine ring, particularly at the 2- and 6-positions, facilitating nucleophilic

substitution reactions like chlorination.

5-Methylpyridine-3-carbonitrile 5-Methylnicotinonitrile N-oxideOxidation (e.g., m-CPBA) 6-Chloro-5-methylnicotinonitrileChlorination (e.g., POCl₃)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Chloro-5-methylnicotinonitrile.

Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established chemical principles for pyridine

modification. Researchers should perform their own reaction optimization.

Step 1: Oxidation to 5-Methylnicotinonitrile N-oxide

Rationale: The initial oxidation to an N-oxide is crucial. It electronically modifies the pyridine

ring, making the C6 position electron-deficient and thus highly susceptible to attack by a

chlorinating agent in the subsequent step.

Procedure:

1. Dissolve 5-methylpyridine-3-carbonitrile (1.0 eq.) in a suitable solvent such as

dichloromethane (DCM) or chloroform.

2. Cool the solution to 0 °C using an ice bath.

3. Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq.) portion-wise, ensuring

the temperature remains below 10 °C.

4. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by

TLC or LC-MS for the disappearance of the starting material.
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5. Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate followed by sodium bicarbonate to neutralize excess m-CPBA and the resulting

m-chlorobenzoic acid.

6. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide,

which can be purified by column chromatography or used directly.

Step 2: Chlorination to 6-Chloro-5-methylnicotinonitrile

Rationale: Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting

pyridine N-oxides to 2- or 6-chloropyridines. The mechanism involves the formation of a

pyridinium phosphate ester intermediate, which facilitates nucleophilic attack by the chloride

ion.

Procedure:

1. Carefully add the crude 5-methylnicotinonitrile N-oxide (1.0 eq.) to an excess of

phosphoryl chloride (POCl₃) (3-5 eq.) at 0 °C.

2. Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the

reaction progress by TLC or LC-MS.

3. After completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction and

should be performed slowly in a well-ventilated fume hood.

4. Neutralize the acidic solution with a solid base like sodium carbonate or a saturated

aqueous solution of sodium bicarbonate until the pH is ~7-8.

5. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

6. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

7. Purify the crude product by silica gel column chromatography to obtain pure 6-chloro-5-
methylnicotinonitrile.
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Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 6-chloro-5-methylnicotinonitrile stems from the distinct reactivity of its

functional groups. This allows for sequential and regioselective modifications, making it an ideal

scaffold for building molecular libraries for drug discovery. The introduction of chlorine into

bioactive molecules is a well-established strategy to enhance pharmacological properties.[4]

6-Chloro-5-methylnicotinonitrile

Nucleophilic Substitution
(e.g., R-NH₂)

C-N Bond Formation

Suzuki Coupling
(Aryl Boronic Acid)

C-C Bond Formation

Nitrile Hydrolysis
(H₃O⁺)

Forms Carboxylic Acid

Nitrile Reduction
(e.g., LiAlH₄)

Forms Primary Amine

Click to download full resolution via product page

Caption: Key reaction pathways for 6-Chloro-5-methylnicotinonitrile.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring

nitrogen and the nitrile group makes the C6-Cl bond susceptible to displacement by

nucleophiles. This is a primary pathway for introducing amines, alcohols, and thiols, which

are common functional groups in bioactive molecules.

Palladium-Catalyzed Cross-Coupling: The chloro group is an excellent handle for cross-

coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the

facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for expanding

molecular complexity and exploring structure-activity relationships (SAR).

Nitrile Group Transformations: The cyano group is a versatile functional group precursor.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the

corresponding carboxylic acid, a key functional group for interacting with biological targets.
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Reduction: Reduction, for instance with lithium aluminum hydride (LiAlH₄), converts the

nitrile to a primary amine (aminomethyl group), introducing a basic center and a flexible

linker.

These reactions demonstrate that 6-chloro-5-methylnicotinonitrile can serve as a central hub

for the divergent synthesis of a wide range of more complex heterocyclic compounds, which

are a cornerstone of modern medicinal chemistry.[5]

Safety, Handling, and Storage
Due to its potential toxicity, 6-chloro-5-methylnicotinonitrile must be handled with appropriate

safety precautions. The compound is classified as hazardous under the Globally Harmonized

System (GHS).[1][3]

Hazard Class GHS H-Statement Description

Acute Oral Toxicity H302 Harmful if swallowed

Acute Dermal Toxicity H312 Harmful in contact with skin

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Acute Inhalation Toxicity H332 Harmful if inhaled

Respiratory Irritation H335 May cause respiratory irritation

Handling Protocol
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses with side shields or goggles.

Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of

dust or vapors.

Dispensing: Avoid creating dust when weighing or transferring the solid.

Contamination: Prevent contact with skin and eyes. In case of contact, immediately flush the

affected area with copious amounts of water for at least 15 minutes and seek medical
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attention.

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from incompatible materials such as strong oxidizing agents and strong acids or

bases.

Conclusion
6-Chloro-5-methylnicotinonitrile is a valuable and synthetically versatile intermediate. Its

well-defined points of reactivity at the chloro, nitrile, and methyl positions provide researchers

with a robust platform for the construction of complex heterocyclic molecules. A thorough

understanding of its properties, synthetic pathways, and reactivity is essential for its effective

application in drug discovery and materials science. Adherence to strict safety protocols is

mandatory for its handling and use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589823#6-chloro-5-methylnicotinonitrile-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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